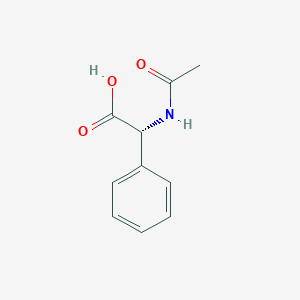

(R)-2-Acetamido-2-phenylacetic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (R)-2-Acetamido-2-phenylacetic acid involves advanced catalytic processes and chemical reactions that allow for efficient production and modification of its structure for various applications. For instance, the Rhodium(III)-catalyzed redox-neutral weak O-coordinating vinylation and allylation of arylacetamides, as described by Subramanian Jambu and M. Jeganmohan (2019), presents a method for synthesizing ortho-vinylated arylacetamides, which can be further converted into useful derivatives including ortho-vinylated phenyl acetic acid (Jambu & Jeganmohan, 2019).

Molecular Structure Analysis

The molecular structure of (R)-2-Acetamido-2-phenylacetic acid is crucial for its chemical behavior and reactivity. Studies, such as the one on the crystal structure and molecular docking analysis of related compounds by G. Sharma et al. (2018), provide insight into the arrangement of atoms within the molecule and how this influences its interaction with other molecules (Sharma et al., 2018).

Chemical Reactions and Properties

The compound's involvement in chemical reactions highlights its reactivity and potential for forming various derivatives. Research by R. Galeazzi, G. Mobbili, and M. Orena (1996) on the synthesis of diastereomerically pure pyrrolidin-2-ones from N-(2-alken-1-yl)amides mediated by Mn(III) showcases the chemical versatility of related structures in forming biologically active amino acids (Galeazzi, Mobbili, & Orena, 1996).

Physical Properties Analysis

Understanding the physical properties of (R)-2-Acetamido-2-phenylacetic acid, such as solubility, melting point, and crystalline structure, is essential for its application in various fields. Studies like the one by I. Guzei, Alan R. Gunderson, and N. Hill (2010) provide detailed descriptions of these properties for related compounds, offering insights into how these properties might be tailored for specific uses (Guzei, Gunderson, & Hill, 2010).

Chemical Properties Analysis

The chemical properties of (R)-2-Acetamido-2-phenylacetic acid, such as reactivity with other compounds, stability under various conditions, and its behavior in chemical syntheses, are critical for its effective utilization. The work by A. Karmakar and J. Baruah (2008) on the receptor for acid binding showcases the compound's reactivity and potential for forming complex structures with specific functions (Karmakar & Baruah, 2008).

Wissenschaftliche Forschungsanwendungen

- Siderophores Biosynthesis

- Field : Biochemistry

- Application : Siderophores are small molecules known for their high iron binding capacity, which is essential for all life forms requiring iron . “®-2-Acetamido-2-phenylacetic acid” could potentially be involved in the biosynthesis of these siderophores .

- Method : The biosynthesis of siderophores involves nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . The exact role of “®-2-Acetamido-2-phenylacetic acid” in these pathways is not specified .

- Results : The production of siderophores helps organisms cope with iron-limited conditions . They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

Safety And Hazards

This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Zukünftige Richtungen

This involves discussing ongoing research involving the compound, potential future applications, and areas where further study is needed.

For a specific compound like “®-2-Acetamido-2-phenylacetic acid”, you would need to consult scientific literature or databases for detailed information in each of these categories. Please note that not all categories may be applicable or available for all compounds. If you have access to scientific databases or journals, they can be a valuable resource for this kind of information. If you need help understanding any specific scientific concepts or terms, feel free to ask!

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDFZMMOLPIWQQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Acetamido-2-phenylacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)